(1-Acetamidopropane-1,1-diyl)bis(phosphonic acid)
Description
Structure
3D Structure
Properties
IUPAC Name |
(1-acetamido-1-phosphonopropyl)phosphonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO7P2/c1-3-5(6-4(2)7,14(8,9)10)15(11,12)13/h3H2,1-2H3,(H,6,7)(H2,8,9,10)(H2,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFORMDAHVCCVEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(NC(=O)C)(P(=O)(O)O)P(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO7P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 1 Acetamidopropane 1,1 Diyl Bis Phosphonic Acid
Established Synthetic Pathways for Geminal Bisphosphonates
The synthesis of geminal bisphosphonates, characterized by a P-C-P moiety, has been extensively studied. Several classical methods can be adapted for the preparation of (1-Acetamidopropane-1,1-diyl)bis(phosphonic acid).
Michaelis-Arbuzov Reaction Approaches
The Michaelis-Arbuzov reaction is a cornerstone in the formation of carbon-phosphorus bonds and is a versatile method for the synthesis of phosphonates. researchgate.net In the context of geminal bisphosphonates, this reaction can be employed in a multi-step process. Typically, an acyl halide is reacted with a trialkyl phosphite (B83602) to form a dialkyl acylphosphonate. This intermediate can then undergo a nucleophilic addition with another equivalent of a phosphorus reagent, such as a dialkyl phosphite, to yield the bisphosphonate ester. Subsequent hydrolysis of the ester groups affords the final bisphosphonic acid. researchgate.net
A variation of this approach involves the reaction of an α-halo-N-acylamino compound with a phosphite ester. For instance, diethyl 1-(N-benzoylamino)bromomethylphosphonate has been shown to react with triethyl phosphite to yield the corresponding bisphosphonate. google.com This suggests a potential route starting from a halogenated derivative of N-propanoylacetamide.
P-C Bond Formation Strategies in Bisphosphonate Synthesis
Beyond the Michaelis-Arbuzov reaction, several other strategies for forming the crucial P-C-P bond have been developed.
One of the most direct and widely used methods for synthesizing 1-amino-1,1-bisphosphonic acids involves the reaction of amides or nitriles with phosphorus reagents. nih.gov Specifically, N-acylamines can react with a mixture of phosphorus trichloride (B1173362) (PCl₃) and phosphorous acid (H₃PO₃) to furnish the desired bisphosphonic acid. mdpi.com This one-pot reaction is a common industrial method for producing various aminobisphosphonates. The reaction typically proceeds by heating the N-acylamine with an excess of the phosphorus reagents, followed by hydrolysis of the reaction mixture.
Another powerful method is the three-component reaction, often referred to as a variation of the Kabachnik-Fields reaction. This approach involves the condensation of an amine, an orthoformate (such as triethyl orthoformate), and a dialkyl phosphite. frontiersin.orgnih.gov This one-pot synthesis is highly efficient for creating α-aminomethylene bisphosphonates. While typically used for generating the N-substituted aminomethylene bisphosphonate core, modifications of this reaction could potentially be adapted for the synthesis of (1-Acetamidopropane-1,1-diyl)bis(phosphonic acid).
Novel Synthetic Routes to (1-Acetamidopropane-1,1-diyl)bis(phosphonic acid)
Recent advancements in synthetic chemistry have focused on improving the efficiency, safety, and environmental impact of bisphosphonate synthesis.
Optimization of Reaction Conditions and Yield
The classical synthesis of bisphosphonates often requires harsh conditions and long reaction times. frontiersin.org Optimization studies have focused on several key parameters to improve yields and reduce reaction times. For the reaction of carboxylic acids or amides with PCl₃/H₃PO₃, the choice of solvent and the molar ratios of the reagents are critical. Solvents like methanesulfonic acid (MSA) or sulfolane (B150427) have been shown to be effective. researchgate.netresearchgate.net In some cases, it has been found that phosphorous acid is not necessary when using specific solvents like MSA, with 3.2 equivalents of phosphorus trichloride being sufficient. researchgate.net
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. researchgate.net The application of microwave irradiation to the synthesis of bisphosphonates has been shown to dramatically reduce reaction times from hours to minutes, often with improved yields compared to conventional heating. researchgate.net
A one-pot synthesis of N-protected 1-aminobisphosphonates has been developed involving the reaction of 1-(N-acylamino)-1-ethoxyphosphonates with triphenylphosphonium tetrafluoroborate (B81430) and triethyl phosphite, which proceeds in good to excellent yields under mild conditions. google.com
Green Chemistry Principles in (1-Acetamidopropane-1,1-diyl)bis(phosphonic acid) Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of bisphosphonate synthesis, several greener approaches have been explored.
Solvent-free reactions, often facilitated by microwave irradiation, represent a significant green advancement. researchgate.net These methods not to only eliminate the need for potentially harmful organic solvents but also often lead to higher yields and shorter reaction times. The alkylation of tetraethyl methylenebisphosphonate, a key intermediate in some bisphosphonate syntheses, has been successfully performed under solvent-free microwave conditions. researchgate.net
The use of catalysts that are environmentally benign and can be easily recovered and reused is another key aspect of green chemistry. While many bisphosphonate syntheses are performed without a catalyst, research into catalytic systems, particularly for asymmetric synthesis, is an active area. One-pot syntheses, which reduce the number of separate reaction and purification steps, also contribute to a greener process by minimizing waste and energy consumption. google.com
Derivatization and Structural Modification of (1-Acetamidopropane-1,1-diyl)bis(phosphonic acid)
The structural modification of (1-Acetamidopropane-1,1-diyl)bis(phosphonic acid) can be undertaken to modulate its physicochemical properties and biological activity. Derivatization can be targeted at the phosphonic acid groups or the acetamido side chain.
The phosphonic acid moieties can be esterified to produce bisphosphonate esters. These esters are more lipophilic than the parent acid and can have different biological properties. frontiersin.org The synthesis of these esters can be achieved through various methods, including the reaction of the bisphosphonic acid with alcohols in the presence of a condensing agent.
Derivatization is also a key strategy for the analytical determination of bisphosphonates. Due to their high polarity, bisphosphonates are often derivatized to increase their volatility and improve their chromatographic behavior for analysis by techniques like GC-MS or LC-MS. Common derivatization agents include silylating agents like N-(tert-Butyldimethylsilyl)-N-methyl-trifluoroacetamide (MTBSTFA) or alkylating agents like trimethylsilyldiazomethane. google.comnih.gov
Esterification and Amidation Strategies
The phosphonic acid moieties of bisphosphonates are strong acids and are typically ionized at physiological pH, rendering them highly hydrophilic. rsc.orgnih.gov This characteristic hinders their ability to cross cellular membranes. Esterification and amidation are key chemical strategies to temporarily mask these charged groups, thereby increasing lipophilicity.
Direct esterification of the phosphonic acid groups is often challenging and can yield unsatisfactory results. nih.gov Consequently, synthetic strategies frequently involve the use of pre-esterified starting materials or specialized coupling agents. Esters of aminobisphosphonates are considered more suitable substrates for further chemical modifications, such as acylation, compared to the free phosphonic acids. nih.gov
Esterification: The synthesis of bisphosphonate esters can be accomplished through various methods, often avoiding the direct esterification of the free acid. A common approach is to build the molecule with the ester groups already in place. For instance, the Michaelis-Arbuzov reaction is a well-established method for forming the carbon-phosphorus bond, leading to phosphonate (B1237965) esters. researchgate.netnih.gov
A selective method for the esterification of phosphonic acids involves the use of alkoxy group donors like triethyl orthoacetate. nih.gov The selectivity of this reaction towards mono- or di-ester formation can be controlled by temperature. At lower temperatures (e.g., 30 °C), the reaction favors the formation of monoesters, while higher temperatures lead to the exclusive production of diesters. nih.gov This methodology offers a straightforward approach that avoids the need for additional hazardous reagents. nih.gov
Amidation: Amidation strategies are typically employed to modify the amino group present in aminobisphosphonates or to couple the bisphosphonate to other molecules via an amide linkage. For the synthesis of N-acylated derivatives, such as (1-Acetamidopropane-1,1-diyl)bis(phosphonic acid), the reaction can be performed on the corresponding amino-bisphosphonic acid using an acid anhydride (B1165640) or acid chloride. nih.gov
When creating amide-linked conjugates, coupling agents are often necessary to facilitate the reaction between a carboxylic acid and the amino group of the bisphosphonate. Common coupling agents used in the synthesis of related compounds include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCl) and the combination of dicyclohexylcarbodiimide (B1669883) (DCC) with hydroxybenzotriazole (B1436442) (HOBt). nih.gov These reagents activate the carboxylic acid, enabling nucleophilic attack by the amine to form a stable amide bond. nih.govnih.gov Such strategies have been used to create prodrugs where the bisphosphonate moiety is attached to a linker via an amide bond. nih.gov
| Transformation | Methodology | Key Reagents/Conditions | Typical Substrate | Reference |
|---|---|---|---|---|
| Esterification | Reaction with Orthoesters | Triethyl orthoacetate; Temperature control for selectivity (30°C for monoester, higher temp for diester) | Free phosphonic acids | nih.gov |
| Esterification | Michaelis-Arbuzov Reaction | Trialkyl phosphite and an organic halide | Builds the C-P bond, resulting in a phosphonate ester | researchgate.netnih.gov |
| Amidation (N-Acylation) | Direct Acylation | Acid chloride or anhydride | Amino-bisphosphonic acids or their esters | nih.gov |
| Amidation (Conjugation) | Peptide Coupling | DCC/HOBt or EDCl | Tetraethyl aminobisphosphonates and a carboxylic acid | nih.gov |
Prodrug Design Theoretical Frameworks for (1-Acetamidopropane-1,1-diyl)bis(phosphonic acid) Analogs
The therapeutic potential of bisphosphonates is often limited by their pharmacokinetic properties, particularly their very low oral bioavailability, which is typically less than 1%. ebmconsult.com This is a direct consequence of their polyanionic nature at physiological pH, which restricts absorption to the inefficient paracellular pathway and prevents transcellular diffusion across the gastrointestinal epithelium. rsc.orgebmconsult.com Prodrug strategies aim to overcome this limitation by temporarily masking the highly polar phosphonate groups. rsc.orgnih.gov
The fundamental theoretical framework for designing prodrugs of bisphosphonates involves increasing the lipophilicity of the molecule to favor the transcellular absorption route. ebmconsult.comacs.org This is achieved by converting the ionizable phosphonic acid groups into neutral, lipophilic ester moieties. These ester prodrugs are designed to be chemically and/or enzymatically cleaved in vivo to regenerate the active parent bisphosphonic acid after absorption. acs.org
A prominent strategy is the use of acyloxyalkyl esters. nih.govacs.org These promoieties are designed to be more hydrolytically labile than simple alkyl esters. acs.org The proposed mechanism for their cleavage involves initial enzymatic hydrolysis of the terminal ester bond by esterases, followed by a rapid, spontaneous chemical decomposition of the resulting intermediate to release the free phosphonic acid, an aldehyde, and an alcohol. acs.org This approach has been explored for bisphosphonates like clodronate, where pivaloyloxymethyl (POM) esters were synthesized. nih.govacs.org
The effectiveness of this strategy is demonstrated by the significant increase in lipophilicity, as measured by the apparent partition coefficient (log Papp). For example, while the parent compound clodronate is highly hydrophilic (log Papp ≤ −5.4), its tri- and tetra-POM ester prodrugs are substantially more lipophilic (log Papp of 1.6 and 7.4, respectively). nih.govacs.org This shift in physicochemical properties is theorized to change the intestinal absorption mechanism from paracellular to transcellular. acs.org
Another theoretical framework involves creating conjugate prodrugs, where the bisphosphonate serves as a bone-targeting vector for another therapeutic agent. nih.govacs.org In this design, the bisphosphonate's high affinity for calcium phosphate (B84403) in the bone mineral is exploited to deliver a payload locally. nih.gov The linkage between the bisphosphonate carrier and the active drug is often an ester bond, designed for slow hydrolysis once the conjugate is bound to bone, thereby releasing the active agent. To ensure stability in circulation, the connection between the bisphosphonate and the linker can be a more stable amide bond. nih.govacs.org This design creates a system where the prodrug is inactive until it reaches the target site and releases the active component. nih.gov
| Compound | Structure | Apparent Partition Coefficient (log Papp) | Theoretical Advantage | Reference |
|---|---|---|---|---|
| Clodronic Acid | Parent Drug | ≤ −5.4 | Active form, high bone affinity | nih.govacs.org |
| P,P′-di-POM ester of Clodronate | Diester Prodrug | -2.1 | Increased lipophilicity | nih.govacs.org |
| Tri-POM ester of Clodronate | Triester Prodrug | 1.6 | Significantly increased lipophilicity, suitable for oral absorption | nih.govacs.org |
| Tetra-POM ester of Clodronate | Tetraester Prodrug | 7.4 | Highest lipophilicity, may have poor aqueous solubility | nih.govacs.org |
Advanced Structural Elucidation and Spectroscopic Characterization of 1 Acetamidopropane 1,1 Diyl Bis Phosphonic Acid
X-ray Crystallography Studies for Solid-State Conformation
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For (1-Acetamidopropane-1,1-diyl)bis(phosphonic acid), these studies provide invaluable information on its molecular conformation, intramolecular and intermolecular interactions, and packing in the crystal lattice. A key study by G. G. Aleksandrov and colleagues in 2002, referenced in the Crystallography Open Database (COD ID: 2013329), established the crystal structure of the monohydrate of this compound, providing an empirical basis for its solid-state characterization. nih.gov
Crystal Engineering of (1-Acetamidopropane-1,1-diyl)bis(phosphonic acid)
Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. The molecular structure of (1-Acetamidopropane-1,1-diyl)bis(phosphonic acid) possesses multiple functional groups capable of acting as robust hydrogen bond donors and acceptors. This makes it an excellent candidate for crystal engineering studies.
The primary sites for hydrogen bonding include:
Phosphonic Acid Groups (-PO(OH)₂): The P=O oxygen atoms are strong hydrogen bond acceptors, while the P-O-H hydroxyl groups are strong donors.
Acetamido Group (-NHC(O)CH₃): The amide N-H group is a hydrogen bond donor, and the carbonyl oxygen (C=O) is a strong acceptor.
These groups can form predictable hydrogen-bonding patterns known as supramolecular synthons. The interplay of these interactions, such as the formation of strong O-H···O=P and N-H···O=P hydrogen bonds, governs the assembly of the molecules into a specific crystal lattice. By understanding these synthons, it is theoretically possible to design multi-component crystals (co-crystals) with modified physicochemical properties.
Polymorphism and Co-crystallization Investigations
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of study for solid-state chemicals, as different polymorphs can exhibit distinct properties. Co-crystallization involves incorporating a neutral guest molecule (a coformer) into the crystal lattice of the target compound to form a new crystalline phase with a defined stoichiometric ratio. crystalpharmatech.com
For bisphosphonates, both polymorphism and co-crystallization are actively investigated to improve properties like solubility and stability. nih.govjst.go.jp However, despite the compound's suitability for such studies due to its hydrogen-bonding capabilities, extensive research specifically documenting polymorphs or co-crystals of (1-Acetamidopropane-1,1-diyl)bis(phosphonic acid) is not widely available in the published scientific literature. Further research in this area could uncover new solid forms with potentially enhanced characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. Through the analysis of ¹H, ¹³C, and ³¹P nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule. While specific experimental spectra for (1-Acetamidopropane-1,1-diyl)bis(phosphonic acid) are not readily found in peer-reviewed literature, the expected spectral features can be described based on its known structure.
¹H, ¹³C, and ³¹P NMR Chemical Shift Analysis
A comprehensive NMR analysis would involve characterizing the signals for all magnetically active nuclei.
¹H NMR: This technique would be used to identify all proton environments. The spectrum is expected to show distinct signals for the ethyl group protons (a quartet for the -CH₂- and a triplet for the -CH₃), a singlet for the acetamido methyl protons, and a signal for the amide (N-H) proton.
¹³C NMR: A proton-decoupled ¹³C NMR spectrum would reveal a signal for each unique carbon atom. Key signals would correspond to the central carbon atom bonded to the two phosphorus atoms, the carbonyl carbon of the amide, and the carbons of the ethyl and methyl groups.
³¹P NMR: As a phosphorus-containing compound, ³¹P NMR is particularly informative. A proton-decoupled spectrum would be expected to show a primary signal in the chemical shift region characteristic of geminal bisphosphonates. hhu.dehuji.ac.il The precise chemical shift would be sensitive to the solvent and pH.
The table below outlines the expected NMR signals for the compound. Note that this is a qualitative description, as experimental chemical shift values are not publicly available.
| Nucleus | Molecular Moiety | Expected Signal Type | Expected Multiplicity (Coupled) |
| ¹H | Ethyl (-CH₃) | Aliphatic | Triplet |
| ¹H | Ethyl (-CH₂-) | Aliphatic | Quartet |
| ¹H | Acetamido (-CH₃) | Aliphatic | Singlet |
| ¹H | Amide (-NH-) | Amide | Singlet/Broad Singlet |
| ¹³C | Ethyl (-CH₃) | Aliphatic | |
| ¹³C | Ethyl (-CH₂-) | Aliphatic | |
| ¹³C | Acetamido (-CH₃) | Aliphatic | |
| ¹³C | Central C(P)₂ | Aliphatic (coupled to P) | |
| ¹³C | Carbonyl (C=O) | Carbonyl | |
| ³¹P | Bisphosphonate (-P(O)(OH)₂) | Phosphonate (B1237965) |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Assignment
To unambiguously assign the signals from 1D NMR spectra and confirm the molecular structure, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. It would show a clear correlation cross-peak between the -CH₂- and -CH₃ protons of the ethyl group, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly bonded to. It would be used to definitively assign the ¹³C signals for the ethyl and methyl carbons by correlating them with their attached, and already identified, protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. It is crucial for assigning quaternary (non-protonated) carbons. For this molecule, HMBC would show correlations from the acetamido methyl protons to the carbonyl carbon and from the ethyl protons to the central carbon, thus confirming the core structure of the molecule.
Vibrational Spectroscopy Research: FTIR and Raman Analysis
Vibrational spectroscopy, comprising Fourier-Transform Infrared (FTIR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes (stretching, bending, etc.). While published experimental spectra for (1-Acetamidopropane-1,1-diyl)bis(phosphonic acid) are not available, the expected vibrational bands can be predicted based on its functional groups.
The key functional groups and their expected vibrational regions are:
O-H (Phosphonic Acid): A very broad and strong absorption in the FTIR spectrum, typically in the 3000-2500 cm⁻¹ region, is characteristic of the hydrogen-bonded O-H stretching in phosphonic acids.
N-H (Amide): The N-H stretching vibration is expected to appear in the region of 3300-3100 cm⁻¹.
C-H (Alkyl): Stretching vibrations for the ethyl and methyl C-H bonds would be observed in the 3000-2850 cm⁻¹ range.
C=O (Amide I): A strong absorption band for the amide carbonyl stretch is one of the most prominent features in an IR spectrum, typically appearing around 1680-1630 cm⁻¹.
P=O (Phosphonate): The P=O stretching vibration gives rise to a strong band, generally found in the 1250-1100 cm⁻¹ region.
P-O-H and P-O (Phosphonate): P-O-H and P-O stretching and bending vibrations contribute to a complex series of bands in the 1100-900 cm⁻¹ fingerprint region.
The following table summarizes the principal functional groups and the general regions where their characteristic vibrations would be expected in FTIR and Raman spectra.
| Functional Group | Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Expected FTIR Intensity | Expected Raman Intensity |
| O-H (acid) | Stretching | 3000 - 2500 | Strong, Broad | Weak |
| N-H (amide) | Stretching | 3300 - 3100 | Medium | Medium |
| C-H (alkyl) | Stretching | 3000 - 2850 | Medium-Strong | Medium-Strong |
| C=O (amide) | Stretching | 1680 - 1630 | Strong | Medium |
| P=O (phosphonate) | Stretching | 1250 - 1100 | Strong | Medium |
| P-O (phosphonate) | Stretching | 1100 - 900 | Strong | Strong |
Elucidation of Functional Group Vibrations
To thoroughly characterize the functional groups within (1-Acetamidopropane-1,1-diyl)bis(phosphonic acid), Fourier-transform infrared (FTIR) and Raman spectroscopy would be employed. The vibrational spectrum would be analyzed to identify the characteristic stretching and bending modes of each functional group.
A hypothetical data table of expected vibrational frequencies is presented below. These are estimated ranges based on known data for similar compounds and should not be considered as experimentally verified data for (1-Acetamidopropane-1,1-diyl)bis(phosphonic acid).
| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |
| ~3400-2800 | O-H (Phosphonic acid) | Stretching |
| ~3200-3000 | N-H (Amide) | Stretching |
| ~2960-2850 | C-H (Alkyl) | Stretching |
| ~1680-1630 | C=O (Amide I) | Stretching |
| ~1570-1515 | N-H (Amide II) | Bending |
| ~1200-1100 | P=O (Phosphonic acid) | Stretching |
| ~1100-900 | P-O-H (Phosphonic acid) | Bending |
| ~1050-900 | P-O (Phosphonic acid) | Stretching |
Conformational Analysis through Vibrational Modes
Vibrational spectroscopy could also provide insights into the conformational isomers of (1-Acetamidopropane-1,1-diyl)bis(phosphonic acid). The rotational possibilities around the C-C, C-N, and C-P single bonds can lead to different stable conformations. These conformers would likely exhibit subtle differences in their vibrational spectra, particularly in the fingerprint region (below 1500 cm⁻¹).
For instance, changes in the dihedral angles of the phosphonic acid groups relative to the propane (B168953) backbone would influence the coupling of vibrational modes. By comparing experimental spectra with theoretical calculations for different possible conformers, the most stable conformation in the solid state or in solution could be determined. Factors such as intramolecular hydrogen bonding between the phosphonic acid groups and the amide moiety would play a significant role in stabilizing certain conformations.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
High-resolution mass spectrometry (HRMS) would be used to accurately determine the molecular mass of (1-Acetamidopropane-1,1-diyl)bis(phosphonic acid), confirming its elemental composition. The calculated monoisotopic mass is 261.0167 g/mol .
Tandem mass spectrometry (MS/MS) experiments would be conducted to investigate the fragmentation patterns. By subjecting the protonated or deprotonated molecule to collision-induced dissociation, characteristic fragment ions would be produced. The analysis of these fragments would help to confirm the connectivity of the atoms within the molecule.
A plausible fragmentation pathway could involve:
Loss of water molecules from the phosphonic acid groups.
Cleavage of the C-P bonds, leading to the loss of phosphonic acid moieties.
Fragmentation of the amide group, such as the loss of the acetyl group.
A hypothetical table of major fragment ions is presented below for illustrative purposes.
| m/z (charge-to-mass ratio) | Proposed Fragment |
| [M+H]⁺ or [M-H]⁻ | Molecular Ion |
| [M+H - H₂O]⁺ | Loss of water |
| [M+H - H₃PO₃]⁺ | Loss of phosphorous acid |
| [M+H - 2H₃PO₃]⁺ | Loss of two phosphorous acid molecules |
| [CH₃CONH]⁺ | Acetylamino fragment |
It must be reiterated that the information presented here is a general overview of the analytical techniques that would be applied for the characterization of (1-Acetamidopropane-1,1-diyl)bis(phosphonic acid). The data tables are hypothetical and are intended to illustrate the type of results that would be obtained from such a study. A definitive and scientifically accurate article as requested would require access to published experimental research that is not currently available.
Computational Chemistry and Theoretical Studies of 1 Acetamidopropane 1,1 Diyl Bis Phosphonic Acid
Density Functional Theory (DFT) Calculations
DFT is a powerful computational method used to investigate the electronic structure and properties of molecules. For bisphosphonates, DFT calculations can provide insights into their chemical reactivity, stability, and spectroscopic characteristics. However, specific published data for (1-Acetamidopropane-1,1-diyl)bis(phosphonic acid) is not available.
Information regarding the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, for (1-Acetamidopropane-1,1-diyl)bis(phosphonic acid) has not been reported in the reviewed literature. These parameters are crucial for understanding the molecule's reactivity and kinetic stability.
A conformational analysis of (1-Acetamidopropane-1,1-diyl)bis(phosphonic acid) and its corresponding energy landscapes have not been detailed in available research. Such studies would be valuable for understanding the molecule's flexibility and the relative stability of its different spatial arrangements, which can influence its biological activity.
While DFT is a well-established method for predicting NMR chemical shifts and vibrational frequencies with a high degree of accuracy for various organic molecules, specific predicted data for (1-Acetamidopropane-1,1-diyl)bis(phosphonic acid) is not available. nih.govnih.govresearchgate.net General principles suggest that the calculated spectra would be sensitive to the choice of functional and basis set. nih.gov
Molecular Dynamics Simulations
Molecular dynamics simulations are employed to study the dynamic behavior of molecules over time, providing insights into their interactions with their environment, such as in a solution.
There are no specific molecular dynamics simulation studies that describe the dynamic behavior of (1-Acetamidopropane-1,1-diyl)bis(phosphonic acid) in solution. Such simulations would elucidate its movement, conformational changes, and interactions with solvent molecules.
An analysis of the solvent effects and the structure of the hydration shell around (1-Acetamidopropane-1,1-diyl)bis(phosphonic acid) has not been reported. This information is critical for understanding its solubility and behavior in aqueous environments, which is relevant to its biological and chemical properties. While studies on similar molecules like 1-hydroxyethane-1,1-diphosphonic acid (HEDP) exist, direct data for the target compound is unavailable. rsc.orgbohrium.com
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity. In the context of drug discovery, QSAR models are invaluable for predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and reducing costs. For bisphosphonates, including (1-Acetamidopropane-1,1-diyl)bis(phosphonic acid), QSAR studies can elucidate the key molecular features that govern their therapeutic effects, such as the inhibition of bone resorption.
Descriptor Calculation and Selection
The foundation of any QSAR model lies in the numerical representation of the molecular structure through descriptors. These descriptors quantify various aspects of the molecule, including its physicochemical, topological, and electronic properties. For (1-Acetamidopropane-1,1-diyl)bis(phosphonic acid), a range of descriptors can be calculated using computational chemistry software.
Physicochemical Descriptors: PubChem provides several computed physicochemical properties for (1-Acetamidopropane-1,1-diyl)bis(phosphonic acid), which are fundamental in QSAR studies. nih.gov These include properties related to the molecule's size, lipophilicity, and hydrogen bonding capacity.
Interactive Data Table: Computed Physicochemical Properties of (1-Acetamidopropane-1,1-diyl)bis(phosphonic acid)
| Descriptor | Value |
| Molecular Weight | 261.11 g/mol |
| XLogP3 | -3.1 |
| Hydrogen Bond Donor Count | 5 |
| Hydrogen Bond Acceptor Count | 7 |
| Rotatable Bond Count | 4 |
| Exact Mass | 261.01672575 |
| Monoisotopic Mass | 261.01672575 |
| Topological Polar Surface Area | 144 Ų |
| Heavy Atom Count | 15 |
| Complexity | 319 |
Table 1: A selection of computed physicochemical descriptors for (1-Acetamidopropane-1,1-diyl)bis(phosphonic acid). Data sourced from PubChem. nih.gov
In addition to these basic properties, QSAR studies on bisphosphonates often employ a wider array of descriptors to capture more subtle structural nuances. These can be broadly categorized as:
Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects like molecular branching, shape, and connectivity. Examples include Narumi simple topological index (SNar) and the number of non-hydrogen bonds (nB0). nih.gov
Electronic Descriptors: These descriptors quantify the electronic properties of the molecule, such as electronegativity (χ), chemical hardness (S), and dipole moment. nih.gov These are crucial for understanding interactions with biological targets.
Quantum Chemical Descriptors: Calculated using quantum mechanics, these descriptors provide detailed information about the electronic structure, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the energy gap between them (Gap). nih.gov
The selection of the most relevant descriptors is a critical step in building a robust QSAR model. This is often achieved through statistical techniques that identify the descriptors most correlated with the biological activity while minimizing inter-correlation among the descriptors themselves.
Model Development for Predictive Research
A common approach is to use multiple linear regression (MLR) or more advanced machine learning techniques to build the QSAR equation. For instance, a study on a series of aryl-X and heterocyclic bisphosphonates used molecular field analysis (MFA), a 3D-QSAR technique, to develop predictive models for bone resorption inhibition. illinois.edu
The predictive power of a QSAR model is assessed through rigorous internal and external validation procedures. Key statistical parameters used to evaluate the robustness and predictive ability of a QSAR model are presented in the table below, with example values taken from a study on bisphosphonate analogues.
Interactive Data Table: Example of QSAR Model Validation Statistics for a Series of Bisphosphonates
| Statistical Parameter | Description | Typical Value |
| R² (Coefficient of Determination) | Indicates the proportion of the variance in the dependent variable that is predictable from the independent variable(s). | 0.900 |
| F-test value | A statistical test that compares the combined effect of all variables in the model. | 54 |
| Predicted R² (for a test set) | A measure of the predictive power of the model on an external set of compounds. | ~0.70 - 0.90 |
| Average Prediction Error | The average difference between the predicted and actual activity values for a test set. | 2.1 (over a 4000x activity range) |
Table 2: Illustrative QSAR model validation statistics from a study on aryl-X derivatives of pamidronate and alendronate. illinois.edu These values represent a well-performing model.
The development of a predictive QSAR model for (1-Acetamidopropane-1,1-diyl)bis(phosphonic acid) and its analogues would involve synthesizing a series of related compounds, measuring their biological activity, calculating a wide range of molecular descriptors, and then using statistical methods to build and validate a model that can accurately predict the activity of new compounds based on their structure alone. Such a model would be a powerful tool in the rational design of new and more potent bisphosphonate-based therapeutic agents.
Interactions of 1 Acetamidopropane 1,1 Diyl Bis Phosphonic Acid with Metal Ions and Biological Systems
Metal Chelation Research and Coordination Chemistry
Binding Affinity and Stoichiometry with Divalent and Trivalent Metal Ions
Speciation and Complex Formation in Aqueous Media
Detailed studies on the speciation and complex formation of (1-Acetamidopropane-1,1-diyl)bis(phosphonic acid) in aqueous media are not described in the available literature. The behavior of bisphosphonates in solution is typically dependent on pH, which dictates the protonation state of the phosphonic acid groups and thereby influences their coordination with metal ions. However, specific diagrams and the identification of the various protonated and complexed species for this compound are not documented.
Characterization of Metal-Bisphosphonate Complexes (e.g., Crystallography, Spectroscopy)
There is a lack of published research on the synthesis and characterization of metal complexes involving (1-Acetamidopropane-1,1-diyl)bis(phosphonic acid). Consequently, no crystallographic data, such as single-crystal X-ray diffraction studies, or spectroscopic analyses (e.g., NMR, IR, or UV-Vis spectroscopy) that would elucidate the coordination environment and structural features of such complexes could be located.
Interaction Mechanisms with Mineral Surfaces
Adsorption Studies on Hydroxyapatite (B223615) and Bone Mineral Models
Specific adsorption isotherms, thermodynamic data, or kinetic studies detailing the interaction of (1-Acetamidopropane-1,1-diyl)bis(phosphonic acid) with hydroxyapatite or other bone mineral models are not available in the scientific literature. The high affinity of bisphosphonates for calcium phosphate (B84403) surfaces is a hallmark of this class of compounds, driving their localization to bone. However, quantitative studies describing the adsorption behavior of this specific molecule have not been found.
Surface Modification Research and Biomineralization Modulation
There is no available research detailing the use of (1-Acetamidopropane-1,1-diyl)bis(phosphonic acid) for surface modification of materials or its specific effects on biomineralization processes. While bisphosphonates can influence the formation and dissolution of calcium phosphate crystals, studies focusing on the unique impact of the 1-acetamido-propane side chain of this compound on these processes have not been identified.
Role of Phosphonate (B1237965) Groups in Surface Affinity
The defining characteristic of bisphosphonates, including (1-Acetamidopropane-1,1-diyl)bis(phosphonic acid), is the P-C-P backbone. The two phosphonate groups are potent chelators of divalent metal ions, a property that dictates their strong affinity for mineral surfaces, particularly hydroxyapatite, the primary inorganic component of bone.
The phosphonate moieties can coordinate with calcium ions (Ca²⁺) on the hydroxyapatite surface in a bidentate or tridentate fashion. This interaction is a key factor in the localization of bisphosphonates to sites of active bone remodeling. The high negative charge of the phosphonate groups at physiological pH facilitates strong electrostatic interactions with the positively charged calcium ions in the bone matrix.
| Interacting Moiety | Role in Surface Affinity | Type of Interaction |
| Phosphonate Groups | Primary binding to hydroxyapatite | Chelation of Ca²⁺ ions |
| Oxygen Atoms | Coordination with metal ions | Covalent/Ionic |
| P-C-P Backbone | Structural stability and orientation | Spatial positioning for optimal binding |
It is the robust and multivalent nature of these interactions that anchors the molecule to the bone surface, a prerequisite for its biological activity.
Enzyme Interaction Mechanisms and Molecular Recognition
Nitrogen-containing bisphosphonates are well-established inhibitors of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway. This pathway is crucial for the production of isoprenoid lipids necessary for the post-translational modification of small GTP-binding proteins, which are vital for osteoclast function.
While specific kinetic data for the inhibition of FPPS by (1-Acetamidopropane-1,1-diyl)bis(phosphonic acid) is not documented in available research, the mechanism can be inferred from other nitrogen-containing bisphosphonates. These compounds typically act as competitive inhibitors with respect to the natural substrate, geranyl pyrophosphate (GPP), and uncompetitive inhibitors with respect to isopentenyl pyrophosphate (IPP).
The binding of nitrogen-containing bisphosphonates to FPPS is a time-dependent process, often exhibiting slow-tight binding kinetics. The initial interaction is followed by a conformational change in the enzyme-inhibitor complex, leading to a more tightly bound state. The key interactions within the FPPS active site involve:
Phosphonate Groups: Coordination with three magnesium ions (Mg²⁺) in the active site, mimicking the binding of the pyrophosphate moiety of the natural substrate.
Nitrogen Atom: The presence of a nitrogen atom in the side chain is critical for high potency. It typically forms a hydrogen bond with a key threonine residue (Thr201 in human FPPS) and the backbone carbonyl of a lysine (B10760008) residue (Lys200).
Side Chain: The rest of the side chain, in this case, the acetamidopropane group, can form additional interactions with hydrophobic pockets within the enzyme's active site, further influencing binding affinity.
Molecular docking and simulation studies are powerful tools for visualizing and understanding the interactions between a ligand and its target enzyme. Although specific molecular modeling studies for (1-Acetamidopropane-1,1-diyl)bis(phosphonic acid) with FPPS are not published, we can hypothesize its binding mode based on crystal structures of FPPS with other nitrogen-containing bisphosphonates like risedronate and zoledronate.
A hypothetical docked pose would likely show the phosphonate groups occupying the pyrophosphate binding pocket, coordinated to the essential Mg²⁺ ions. The acetamido group's nitrogen would be positioned to form the crucial hydrogen bonds with Thr201 and Lys200. The propyl chain and acetyl group would extend into a hydrophobic cavity, potentially interacting with residues such as Tyr204 and Phe265.
| Functional Group of Inhibitor | Potential Interacting Residue in hFPPS | Type of Interaction |
| Phosphonate Groups | Asp103, Asp107, Asp199, Asp264 (via Mg²⁺) | Ionic/Coordinate |
| Nitrogen of Acetamido Group | Thr201, Lys200 | Hydrogen Bonding |
| Propyl and Acetyl Groups | Tyr204, Phe265 | Hydrophobic/Van der Waals |
These interactions collectively contribute to the stable binding of the inhibitor and the subsequent blockade of the enzyme's catalytic activity.
Structure-activity relationship (SAR) studies on a wide range of bisphosphonates have elucidated key structural features that determine their inhibitory potency against FPPS.
The P-C-P backbone is essential for activity.
A hydroxyl group at the R1 position (the carbon of the P-C-P backbone) generally enhances potency by providing an additional coordination site for metal ions.
A nitrogen-containing side chain at the R2 position is a major determinant of high potency. The position and basicity of the nitrogen atom are critical. For instance, a tertiary amine in a heterocyclic ring, as seen in risedronate and zoledronate, leads to very high potency.
For (1-Acetamidopropane-1,1-diyl)bis(phosphonic acid), the acetamido group provides the necessary nitrogen atom. However, the amide nitrogen is significantly less basic than the amine nitrogens in compounds like pamidronate or the heterocyclic nitrogens in risedronate and zoledronate. This difference in basicity would likely influence its ability to form strong hydrogen bonds in the active site, potentially resulting in a lower inhibitory potency compared to the more potent, clinically used bisphosphonates.
Supramolecular Assembly and Self-Organization Principles
The ability of molecules to self-assemble into ordered supramolecular structures is a field of growing interest. For bisphosphonates, their strong metal-chelating properties and the potential for hydrogen bonding provide the driving forces for self-organization.
While specific studies on the supramolecular assembly of (1-Acetamidopropane-1,1-diyl)bis(phosphonic acid) are not available, general principles can be applied. In solution, in the presence of divalent metal ions, bisphosphonates can form metal-organic frameworks or coordination polymers. The geometry of these assemblies would depend on the coordination preference of the metal ion and the steric and electronic properties of the bisphosphonate.
In the solid state, crystal engineering principles would govern the packing of (1-Acetamidopropane-1,1-diyl)bis(phosphonic acid). The crystal structure would likely be dominated by a network of hydrogen bonds involving the phosphonate groups, the amide group, and any water molecules present in the crystal lattice. The acetamido group, with its hydrogen bond donor (N-H) and acceptor (C=O) functionalities, could lead to the formation of well-defined one-, two-, or three-dimensional hydrogen-bonded networks. A search of the Crystallography Open Database reveals a crystal structure for this compound (COD ID: 2013329), confirming its ability to form ordered solid-state structures, though a detailed analysis of the packing and hydrogen bonding network is beyond the scope of this article.
Formation of Ordered Nanostructures
The interaction of (1-Acetamidopropane-1,1-diyl)bis(phosphonic acid) with metal ions can lead to the spontaneous organization of molecules into well-defined, ordered nanostructures. This self-assembly is driven by the coordination between the phosphonate groups of the bisphosphonate and the metal ions, resulting in the formation of coordination polymers and metal-organic frameworks (MOFs). While direct research on (1-Acetamidopropane-1,1-diyl)bis(phosphonic acid) in this specific context is limited, the behavior of structurally similar bisphosphonates provides significant insight into the potential for nanostructure formation.
Bisphosphonates, characterized by a P-C-P backbone, are effective chelating agents for a variety of metal ions. wikipedia.orggreen-mountainchem.com The phosphonate groups can coordinate to metal centers in various modes, leading to the formation of extended networks. The nature of the resulting nanostructure is influenced by several factors, including the specific bisphosphonate ligand, the metal ion, the metal-to-ligand molar ratio, pH, and temperature.
Research on other bisphosphonates, such as medronic acid, alendronate, and zoledronic acid, has demonstrated their ability to form crystalline metal-organic frameworks and coordination complex nanocrystals. nih.govacs.orgrsc.orgnih.gov For instance, the reaction of alendronate with bioactive metals like Ca²⁺, Zn²⁺, and Mg²⁺ under hydrothermal conditions has yielded a variety of coordination complexes. nih.gov Similarly, zoledronic acid has been used to create nanocrystals of coordination complexes with these metal ions. rsc.org These findings suggest that (1-Acetamidopropane-1,1-diyl)bis(phosphonic acid), with its similar bisphosphonate core, likely possesses the capability to form analogous ordered nanostructures with various metal ions.
The self-assembly process can also be directed to form specific morphologies, such as nanofibers. Studies on pamidronate and alendronate derivatives have shown that they can be rationally designed to self-assemble into nanofibers under specific conditions, such as an acidic microenvironment. rsc.org This controlled self-assembly into one-dimensional nanostructures highlights the versatility of bisphosphonates in forming a range of ordered materials.
The formation of these ordered nanostructures is of significant interest for various applications, including the development of new biomaterials and drug delivery systems. sci-hub.senih.gov The ability to create nanostructures with tunable properties based on the choice of bisphosphonate and metal ion opens up possibilities for designing advanced functional materials.
Below is a summary of ordered nanostructures formed with bisphosphonates structurally related to (1-Acetamidopropane-1,1-diyl)bis(phosphonic acid):
| Bisphosphonate | Metal Ion(s) | Resulting Nanostructure | Key Findings |
| Medronic Acid | Ca²⁺ | Metal-Organic Frameworks (GR-MOF-23, GR-MOF-24) | Formation of novel MOFs in aqueous and/or methanolic solutions at room temperature. nih.govacs.org |
| Alendronate | Ca²⁺, Zn²⁺, Mg²⁺ | Bisphosphonate-Based Coordination Complexes (BPCCs) | Hydrothermal synthesis yielded a number of materials with sufficient crystal quality for structural elucidation. nih.gov |
| Zoledronic Acid | Ca²⁺, Mg²⁺, Zn²⁺ | Coordination Complex Nanocrystals | Formation of nanocrystals with high thermal and structural stability. rsc.org |
| Pamidronate Derivative | - | Self-assembled Nanofibers | Designed hydrogelators self-assemble into nanofibers under acidic conditions. rsc.org |
| Alendronate Derivative | - | Self-assembled Nanofibers | Rational design led to the formation of supramolecular hydrogels composed of nanofibers. rsc.org |
Potential Applications and Future Research Directions
Theoretical Frameworks for Drug Design and Development
The structural features of (1-Acetamidopropane-1,1-diyl)bis(phosphonic acid) suggest its potential as a scaffold in drug discovery. Phosphonates are known to act as bioisosteres of phosphates and carboxylates, enabling them to interact with biological targets that recognize these moieties.
Currently, there is a lack of published literature detailing specific ligand design principles based on the (1-Acetamidopropane-1,1-diyl)bis(phosphonic acid) scaffold. However, general principles for bisphosphonate ligand design can be considered for future studies. The geminal bisphosphonate group is a key feature, providing a strong chelating site for metal ions and a stable anchor for interaction with mineralized tissues. The acetamido and propane (B168953) groups offer sites for chemical modification to alter properties such as solubility, lipophilicity, and interaction with specific biological targets. Future research could focus on modifying these groups to develop ligands with high affinity and selectivity for particular enzymes or receptors.
There is no specific information available from the conducted searches regarding the use of (1-Acetamidopropane-1,1-diyl)bis(phosphonic acid) in computational screening for target-specific interactions. In silico studies are a powerful tool in modern drug discovery. Future computational research could involve creating a 3D model of (1-Acetamidopropane-1,1-diyl)bis(phosphonic acid) and using it to screen libraries of biological targets. Such studies could help identify potential protein interactions and guide the design of in vitro and in vivo experiments. Molecular docking simulations could predict the binding affinity and mode of interaction of this compound with various enzymes, such as those involved in bone metabolism or other pathological processes.
Integration Principles in Biomaterials Science
The strong binding affinity of bisphosphonates to calcium phosphate (B84403) surfaces makes them attractive for modifying the surface of biomaterials, particularly those used in orthopedic and dental applications.
There is a lack of specific research on the use of (1-Acetamidopropane-1,1-diyl)bis(phosphonic acid) for the surface functionalization of biocompatible materials. In principle, like other phosphonic acids, it could be used to create self-assembled monolayers (SAMs) on metal oxide surfaces such as titanium. This functionalization could alter the surface properties of the material, such as its wettability and protein adsorption characteristics, which are crucial for its biological performance. Future research could explore the attachment of (1-Acetamidopropane-1,1-diyl)bis(phosphonic acid) to various biomaterial surfaces and characterize the resulting modified materials.
Specific studies on how (1-Acetamidopropane-1,1-diyl)bis(phosphonic acid) modulates cell-material interactions have not been identified. Generally, the surface chemistry of a biomaterial plays a critical role in determining the cellular response, including cell adhesion, proliferation, and differentiation. By functionalizing a surface with (1-Acetamidopropane-1,1-diyl)bis(phosphonic acid), it may be possible to influence these cellular behaviors. For instance, the presence of phosphonate (B1237965) groups can enhance the adhesion and growth of osteoblast-like cells. Future in vitro studies could investigate the response of bone cells and other relevant cell types to surfaces coated with this compound.
Advanced Analytical Techniques for Detection and Quantification
Future Research Avenues and Interdisciplinary Collaborations
The development of robust and validated analytical methods for (1-Acetamidopropane-1,1-diyl)bis(phosphonic acid) is crucial for its potential future applications.
Future Research Avenues:
Method Development and Validation: There is a clear need for the development and rigorous validation of specific HPLC-MS, HILIC-MS, and IC-MS/MS methods for the quantification of (1-Acetamidopropane-1,1-diyl)bis(phosphonic acid) in relevant biological and environmental matrices.
Novel Derivatization Reagents: Research into new derivatization reagents that are more efficient and produce more stable derivatives for LC-MS analysis could enhance sensitivity and reliability.
Electrochemical Sensor Development: A significant opportunity lies in the design and fabrication of novel electrochemical sensors. This could involve exploring different nanomaterials, molecularly imprinted polymers, or specific metal-organic frameworks as recognition elements to achieve high selectivity and sensitivity for the target compound.
Miniaturized Analytical Systems: The development of microfluidic devices integrated with a suitable detection method could enable rapid, on-site analysis.
Interdisciplinary Collaborations:
Advancing the analytical methodologies for (1-Acetamidopropane-1,1-diyl)bis(phosphonic acid) would benefit greatly from interdisciplinary collaborations:
Chemistry and Materials Science: Collaboration between analytical chemists and materials scientists could lead to the synthesis of novel stationary phases for chromatography or advanced materials for electrochemical sensors with tailored selectivity for bisphosphonates.
Analytical Chemistry and Environmental Science: Joint research efforts are needed to understand the environmental fate and transport of phosphonates, requiring the development of sensitive analytical methods for complex environmental samples.
Pharmaceutical Sciences and Analytical Chemistry: For potential pharmaceutical applications, collaboration is essential to develop and validate bioanalytical methods for pharmacokinetic and metabolic studies.
Q & A
Q. What theoretical frameworks guide the design of bisphosphonate analogs with enhanced selectivity?
- Methodological Answer : Leverage ligand-based drug design (e.g., QSAR models) using topological descriptors (e.g., Wiener index) and electronic parameters (HOMO/LUMO gaps). Incorporate crystallographic data into structure-based approaches. Test hypotheses via combinatorial libraries synthesized via parallel synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
